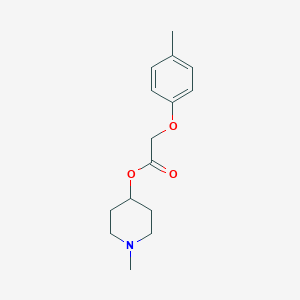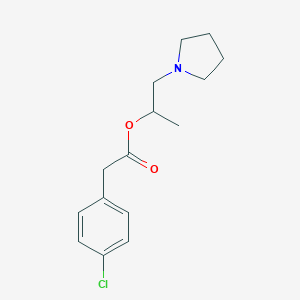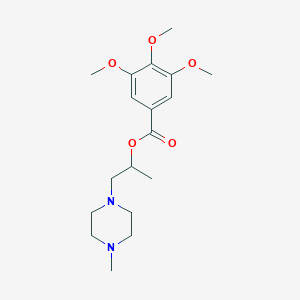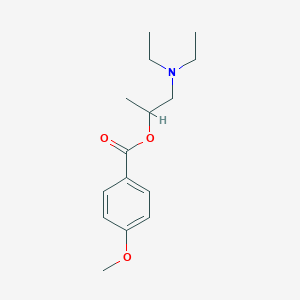
2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate is a chemical compound that belongs to the xanthene family. It is also known as 9-xanthenylmethyl-piperidine or XMP. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate involves the binding of the compound to the dopamine D3 receptor. This binding prevents the activation of the receptor by dopamine, which leads to a decrease in the activity of the dopamine pathway. This decrease in dopamine activity is thought to be responsible for the compound's effects on behaviors related to drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. This compound has also been shown to decrease the rewarding effects of drugs such as cocaine and morphine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate is its high selectivity for the dopamine D3 receptor. This selectivity allows researchers to study the specific effects of dopamine D3 receptor antagonists on behaviors related to drug addiction. However, one of the limitations of this compound is its relatively low potency compared to other dopamine D3 receptor antagonists.
Direcciones Futuras
There are a number of future directions for research on 2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate. One direction is to study the effects of this compound on other neurotransmitter systems, such as the serotonin and glutamate systems. Another direction is to study the effects of this compound on behaviors related to other psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to optimize the synthesis of this compound to increase its potency and selectivity.
Métodos De Síntesis
The synthesis of 2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate involves the reaction between 9-xanthenylmethyl chloride and piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran. The product is then purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, reward, and addiction. This compound has also been used to study the effects of dopamine D3 receptor antagonists on behaviors related to drug addiction.
Propiedades
Fórmula molecular |
C21H23NO3 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C21H23NO3/c23-21(24-15-14-22-12-6-1-7-13-22)20-16-8-2-4-10-18(16)25-19-11-5-3-9-17(19)20/h2-5,8-11,20H,1,6-7,12-15H2 |
Clave InChI |
OIWXVWIEJKUOQS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
SMILES canónico |
C1CCN(CC1)CCOC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)


![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)
![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)



![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294866.png)

![N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B294871.png)

